3-Fluoro-3'-piperidinomethyl benzophenone
Overview
Description
3-Fluoro-3’-piperidinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a fluorine atom at the 3-position of the benzophenone core and a piperidinomethyl group at the 3’-position. This compound is typically a white crystalline powder and is used in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’-piperidinomethyl benzophenone can be achieved through several synthetic routes. One common method involves the condensation of 3-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst to form the intermediate 3-fluoro-3’-piperidinomethyl benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield the final product .
Industrial Production Methods
In industrial settings, the production of 3-Fluoro-3’-piperidinomethyl benzophenone typically involves large-scale batch reactions. The process begins with the preparation of the intermediate 3-fluoro-3’-piperidinomethyl benzaldehyde, followed by its acylation with benzoyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives with carboxylic acid or ketone groups.
Reduction: Formation of benzophenone derivatives with alcohol groups.
Substitution: Formation of benzophenone derivatives with various substituted functional groups.
Scientific Research Applications
3-Fluoro-3’-piperidinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The piperidinomethyl group can further enhance its binding affinity to specific targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4’-piperidinomethyl benzophenone
- 3-Fluoro-3’-morpholinomethyl benzophenone
- 3-Fluoro-3’-pyrrolidinomethyl benzophenone
Uniqueness
3-Fluoro-3’-piperidinomethyl benzophenone is unique due to the specific positioning of the fluorine atom and the piperidinomethyl group. This unique structure imparts distinct chemical and biological properties, such as enhanced lipophilicity and specific binding affinity to molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(3-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-18-9-5-8-17(13-18)19(22)16-7-4-6-15(12-16)14-21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHVOCYNZZGSIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643140 | |
Record name | (3-Fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-02-7 | |
Record name | Methanone, (3-fluorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898793-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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